Furo[2,3-d]pyridazin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4N2O2 |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
5H-furo[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C6H4N2O2/c9-6-4-1-2-10-5(4)3-7-8-6/h1-3H,(H,8,9) |
InChI Key |
UCNRPUQVGPKREM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=O)NN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Furo 2,3 D Pyridazin 4 Ol and Its Analogs
Diverse Synthetic Pathways to the Furo[2,3-d]pyridazin-4(5H)-one Core
The construction of the Furo[2,3-d]pyridazin-4(5H)-one skeleton can be achieved through several distinct synthetic routes. These pathways offer access to a range of substituted derivatives by varying the starting materials and reaction conditions.
Multi-component Reactions and Tandem Processes
Multi-component reactions (MCRs) and tandem or domino processes represent highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single operation. These approaches are characterized by their atom economy and reduction of intermediate purification steps.
A notable one-pot, three-component synthesis has been developed that utilizes the dual electrophilic and nucleophilic nature of nitrile imines. acs.orgthieme-connect.comfigshare.comresearchgate.net In this approach, hydrazonoyl chlorides react with isocyanoacetamides in the presence of a base like triethylamine (B128534) (TEA) to generate 1,3-oxazol-2-hydrazone intermediates in situ. acs.orgacs.org These intermediates are not isolated but are immediately subjected to reaction with a dienophile, such as dimethylacetylene dicarboxylate (DMAD). acs.orgacs.org This triggers a complex sequence of reactions to yield tetrasubstituted furo[2,3-d]pyridazin-4(5H)-ones. acs.orgacs.org
The reaction of the in situ generated 1,3-oxazole-2-hydrazone with DMAD proceeds through a triple domino process, affording the final product with a high degree of molecular complexity in a single step. acs.orgacs.orgresearchgate.net This method avoids the need for isolating reactive intermediates and often results in good yields of the desired fused heterocyclic system. acs.org
The reaction between the 1,3-oxazol-2-hydrazone intermediate and dimethylacetylene dicarboxylate (DMAD) exemplifies a sophisticated triple domino sequence. acs.orgacs.orgresearchgate.net This sequence comprises a Diels-Alder cyclization, a retro-Diels-Alder reaction, and an intramolecular lactamization. acs.orglookchem.com This efficient one-pot process allows for the rapid assembly of the furo[2,3-d]pyridazin-4(5H)-one core. acs.org The complexity of this transformation highlights the power of domino reactions in modern organic synthesis. smolecule.com
| Reactants | Reagents/Conditions | Key Intermediate | Final Product |
| Hydrazonoyl chlorides, Isocyanoacetamides, Dimethylacetylene dicarboxylate (DMAD) | Triethylamine (TEA), Toluene, Reflux | 1,3-Oxazol-2-hydrazone | Tetrasubstituted furo[2,3-d]pyridazin-4(5H)-ones |
Cyclization Reactions from Precursor Furan (B31954) and Pyridazine (B1198779) Derivatives
An alternative to multi-component strategies involves the stepwise construction and subsequent cyclization of furan and pyridazine precursors. These methods offer a more traditional yet reliable route to the furo[2,3-d]pyridazin-4(5H)-one scaffold.
An efficient preparation of furo[2,3-d]pyridazin-4(5H)-one and its N-substituted derivatives commences with methyl 2-methylfuran-3-carboxylate. researchgate.netmetu.edu.trresearchgate.netlookchem.com The synthesis involves the initial conversion of the methyl group on the furan ring into an aldehyde. researchgate.netmetu.edu.trresearchgate.net This formyl group then undergoes condensation with various hydrazine (B178648) derivatives. researchgate.netmetu.edu.trresearchgate.net
Following the condensation, the ester functionality is hydrolyzed to the corresponding carboxylic acid. researchgate.netmetu.edu.trresearchgate.net The final ring closure to form the pyridazinone ring is achieved by treating the acid with thionyl chloride (SOCl2), which facilitates intramolecular cyclization to yield the N-substituted furopyridazinone derivatives. researchgate.netmetu.edu.trresearchgate.netmetu.edu.tr
| Starting Material | Key Transformation Steps | Final Product |
| Methyl 2-methylfuran-3-carboxylate | 1. Oxidation of methyl group to aldehyde. 2. Condensation with hydrazine. 3. Hydrolysis of ester to carboxylic acid. 4. Cyclization with thionyl chloride. | Furo[2,3-d]pyridazin-4(5H)-one and its N-substituted derivatives |
The formation of hydrazone derivatives is a key step in several synthetic routes to the furo[2,3-d]pyridazin-4(5H)-one core. researchgate.netresearchgate.net For instance, starting from methyl 2-(2-methoxy-2-oxoethyl)furan-3-carboxylate, the methylene (B1212753) group can be oxidized to a ketoester. researchgate.netahievran.edu.tr The reaction of this ketoester with hydrazine affords a hydrazone derivative. researchgate.netresearchgate.netahievran.edu.tr
Subsequent intramolecular cyclization, often promoted by a dehydrating agent like thionyl chloride, leads to the formation of the fused pyridazinone skeleton. researchgate.netahievran.edu.tr Further transformations, such as hydrolysis of the remaining ester group and Curtius rearrangement, can be employed to introduce additional functionalities, like amino groups, onto the pyridazinone ring. researchgate.netahievran.edu.tr
Inverse-Electron Demand Diels-Alder Reactions with Tetrazines for Furo[2,3-d]pyridazine Derivatives
The inverse-electron demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of pyridazine-containing heterocycles. nih.govnih.gov This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile. nih.gov For the synthesis of furo[2,3-d]pyridazine derivatives, cyclic enol ethers like 2,3-dihydrofuran (B140613) serve as suitable dienophiles. d-nb.inforesearchgate.net
The general mechanism involves a [4+2] cycloaddition between the tetrazine and the enol ether. This is followed by a retro-Diels-Alder reaction, which involves the extrusion of a nitrogen molecule (N₂) to form a bicyclic dihydropyridazine (B8628806) intermediate. Subsequent elimination of an alcohol molecule leads to aromatization, yielding the final pyridazine product. d-nb.info
The reaction between 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) and 2,3-dihydrofuran is a prime example. This reaction, when heated in toluene, produces 4-(2-hydroxyethyl)-3,6-di(pyridin-2-yl)pyridazine. researchgate.net The reaction conditions and yields can be influenced by temperature and the ratio of reactants. For instance, reacting 3,6-diphenyl-1,2,4,5-tetrazine (B188303) with 2,3-dihydrofuran at 70°C in chloroform (B151607) results in the formation of the corresponding pyridazine derivative. researchgate.net
A notable side product in these reactions can be the 2,3,3a,7a-tetrahydrofuro[2,3-d]pyridazine, formed through a different reaction pathway. d-nb.inforesearchgate.net The efficiency and outcome of the IEDDA reaction are highly dependent on the electronic properties of both the tetrazine and the dienophile. nih.gov
Table 1: IEDDA Reaction of Tetrazines with Cyclic Enol Ethers
| Tetrazine Reactant | Dienophile | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3,6-diphenyl-1,2,4,5-tetrazine | 2,3-dihydrofuran | 4-(2-hydroxyethyl)-3,6-diphenylpyridazine | CHCl₃, 70 °C | Not specified | researchgate.net |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | 2,3-dihydrofuran | 4-(2-hydroxyethyl)-3,6-di(pyridin-2-yl)pyridazine | Toluene, 100 °C, 16h | 70% | researchgate.net |
| 3,6-diphenyl-1,2,4,5-tetrazine | 3,4-dihydro-2H-pyran | 4-(1-hydroxypropyl)-3,6-diphenyl-pyridazine | 100 °C, 48h | 53% | d-nb.info |
Advanced Approaches to Related Furo[2,3-d]pyridazine Isomers (e.g., Furo[2,3-c]pyridazin-4(1H)-one)
The synthesis of isomers such as furo[2,3-c]pyridazin-4(1H)-one represents a significant synthetic challenge, requiring multi-step procedures to construct the novel heteroaromatic ring system. A reported five-step method provides access to these derivatives. researchgate.net
The synthesis starts from a suitable furan precursor. The general strategy involves the construction of the pyridazinone ring onto the furan scaffold. For example, the synthesis of 1-phenyl and 1-(p-methoxyphenyl) derivatives of furo[2,3-c]pyridazin-4(1H)-one has been successfully achieved, including their 3-carboxylic acid and methyl-3-carboxylate versions. researchgate.net This methodology allows for the introduction of substituents on the pyridazine nitrogen, which is a key feature for modifying the compound's properties. The development of such multi-step syntheses is crucial for exploring the chemical space of fused furan-pyridazine systems beyond the more common furo[2,3-d] isomer. researchgate.net
Strategies for N-Substitution and Functionalization of Furo[2,3-d]pyridazin-4(5H)-one
The functionalization of the furo[2,3-d]pyridazin-4(5H)-one core, particularly at the nitrogen atom (N-5), is essential for developing derivatives with diverse properties. researchgate.net
One efficient method starts from methyl 2-methylfuran-3-carboxylate. The process involves converting the methyl group into an aldehyde, which is then condensed with various hydrazine derivatives. Subsequent hydrolysis of the ester to a carboxylic acid, followed by treatment with thionyl chloride (SOCl₂), facilitates an intramolecular cyclization to form the N-substituted furopyridazinone ring system. researchgate.netmetu.edu.tr This approach allows for the introduction of a range of substituents at the N-5 position, depending on the hydrazine used in the initial condensation step. researchgate.net
Another powerful strategy is a one-pot, three-component reaction. acs.org This method involves the reaction of hydrazonoyl chlorides with isocyanoacetamides in the presence of a base like triethylamine. This forms a 1,3-oxazol-2-hydrazone intermediate, which is not isolated but is reacted in situ with dimethylacetylene dicarboxylate (DMAD). This triggers a domino sequence consisting of a Diels-Alder cyclization, a retro-[4+2] cycloreversion, and an intramolecular lactamization to afford highly substituted furo[2,3-d]pyridazin-4(5H)-ones. acs.orguniupo.it This multicomponent approach allows for the rapid assembly of complex molecules with multiple points of diversity. acs.org
Further functionalization can be achieved through substitution reactions on a pre-formed furo[2,3-d]pyridazine core. For example, 4,7-dichlorofuro[2,3-d]pyridazine (B181504) can react with nucleophiles like 4-chloroaniline (B138754). chemicalbook.com In this specific reaction, heating the dichlorinated precursor with 4-chloroaniline in ethanol (B145695) leads to a mixture of mono-substituted products, namely 4-chloro-7-[N-(4-chlorophenyl)amino][2,3-d]furopyridazine and 7-chloro-4-[N-(4-chlorophenyl)amino]-[2,3-d]furopyridazine. chemicalbook.com This highlights the reactivity of the chloro-substituents towards nucleophilic displacement, providing a route to amino-functionalized derivatives.
Table 2: Examples of N-Substituted and Functionalized Furo[2,3-d]pyridazine Derivatives
| Starting Material | Reagents | Product | Key Strategy | Reference |
|---|---|---|---|---|
| Methyl 2-formylfuran-3-carboxylate | Hydrazine derivatives, SOCl₂ | N-substituted Furo[2,3-d]pyridazin-4(5H)-ones | Condensation followed by intramolecular cyclization | researchgate.net |
| Hydrazonoyl chlorides, Isocyanoacetamides | DMAD, Triethylamine | Tetrasubstituted Furo[2,3-d]pyridazin-4(5H)-ones | One-pot three-component domino reaction | acs.org |
| Furo[2,3-d]pyridazine, 4,7-dichloro- | 4-Chloroaniline, Ethanol | 7-chloro-4-[N-(4-chlorophenyl)amino]-[2,3-d]furopyridazine | Nucleophilic substitution | chemicalbook.com |
| 7-tert-butoxycarbonylamino-furo[2,3-d]pyridazin-4(5H)-one-2-carboxylic acid | Thionyl chloride | Furo[2,3-d]pyridazin-4(5H)-one | Deprotection and cyclization | metu.edu.tr |
Table of Mentioned Compounds
| Compound Name |
|---|
| Furo[2,3-d]pyridazin-4-ol |
| Furo[2,3-d]pyridazine |
| Inverse-Electron Demand Diels-Alder Reactions with Tetrazines for Furo[2,3-d]pyridazine Derivatives researchgate.net |
| Furo[2,3-c]pyridazin-4(1H)-one |
| Furo[2,3-d]pyridazin-4(5H)-one |
| 1,2,4,5-tetrazine |
| 2,3-dihydrofuran |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine |
| 4-(2-hydroxyethyl)-3,6-di(pyridin-2-yl)pyridazine |
| 3,6-diphenyl-1,2,4,5-tetrazine |
| 2,3,3a,7a-tetrahydrofuro[2,3-d]pyridazine |
| 4-(1-hydroxypropyl)-3,6-diphenyl-pyridazine |
| 3,4-dihydro-2H-pyran |
| 1-phenyl-furo[2,3-c]pyridazin-4(1H)-one |
| 1-(p-methoxyphenyl)-furo[2,3-c]pyridazin-4(1H)-one |
| methyl 2-methylfuran-3-carboxylate |
| thionyl chloride |
| hydrazonoyl chlorides |
| isocyanoacetamides |
| triethylamine |
| 1,3-oxazol-2-hydrazone |
| dimethylacetylene dicarboxylate (DMAD) |
| 4,7-dichlorofuro[2,3-d]pyridazine |
| 4-chloroaniline |
| 4-chloro-7-[N-(4-chlorophenyl)amino][2,3-d]furopyridazine |
| 7-chloro-4-[N-(4-chlorophenyl)amino]-[2,3-d]furopyridazine |
| 7-tert-butoxycarbonylamino-furo[2,3-d]pyridazin-4(5H)-one-2-carboxylic acid |
Mechanistic Investigations and Reaction Dynamics in Furo 2,3 D Pyridazine Synthesis
Detailed Reaction Mechanisms for Multi-component Formations
Multi-component reactions (MCRs) provide a powerful and atom-economical approach to constructing complex molecular architectures like furo[2,3-d]pyridazines in a single step. One notable example is the synthesis of tetrasubstituted furo[2,3-d]pyridazin-4(5H)-ones. lookchem.comresearchgate.net This reaction proceeds through the interaction of hydrazonoyl chlorides, an active methylene (B1212753) compound (such as dimethyl malonate), and a nitrile. lookchem.comresearchgate.net The nitrile plays a dual role, acting as both an electrophile and a nucleophile during the reaction sequence. lookchem.com
Another versatile MCR for a related scaffold, furo[2,3-d]pyrimidines, involves the condensation of an arylglyoxal monohydrate, 1,3-dimethylbarbituric acid, and an isocyanide, catalyzed by zirconyl chloride octahydrate (ZrOCl2·8H2O) in water. nih.govwindows.net A plausible mechanism for this transformation begins with the Knoevenagel condensation between the arylglyoxal and 1,3-dimethylbarbituric acid. This is followed by the nucleophilic attack of the isocyanide on the resulting adduct. Subsequent intramolecular cyclization and dehydration lead to the final furo[2,3-d]pyrimidine (B11772683) product. nih.govwindows.net
The synthesis of furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives can be achieved through a three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water, without the need for a catalyst. researchgate.net The mechanism likely involves the initial formation of a Knoevenagel adduct between the aldehyde and tetronic acid, followed by a Michael addition of the diaminopyrimidine. Subsequent cyclization and dehydration steps yield the final fused heterocyclic system.
A general approach for synthesizing furo[2,3-c]pyridazines involves a tandem Sonogashira coupling-cycloisomerization sequence starting from a 2-bromo-3-aminopyridizinone skeleton. nih.gov This method demonstrates broad functional group tolerance and proceeds in high yields. nih.gov
Table 1: Overview of Multi-component Reactions for Furo[2,3-d]pyridazine and Related Scaffolds
| Scaffold | Starting Materials | Key Mechanistic Steps | Catalyst/Conditions |
|---|---|---|---|
| Furo[2,3-d]pyridazin-4(5H)-ones | Hydrazonoyl chlorides, active methylene compounds, nitriles | Dual electrophilic/nucleophilic role of nitrile | - |
| Furo[2,3-d]pyrimidines | Arylglyoxal monohydrates, 1,3-dimethylbarbituric acid, isocyanides | Knoevenagel condensation, nucleophilic attack by isocyanide, intramolecular cyclization | ZrOCl2·8H2O in water |
| Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidines | Aldehydes, 2,6-diaminopyrimidine-4(3H)-one, tetronic acid | Knoevenagel condensation, Michael addition, cyclization | Water, no catalyst |
| Furo[2,3-c]pyridazines | 2-bromo-3-aminopyridizinone, alkynes | Sonogashira coupling, cycloisomerization | Transition-metal catalyst |
Intermediates and Transition States in Cycloaddition and Annulation Processes
The formation of the furo[2,3-d]pyridazine ring system often involves cycloaddition and annulation reactions where specific intermediates and transition states dictate the reaction outcome. In the synthesis of pyridazine (B1198779) analogues of benzofurocoumarins, a key step is the Diels-Alder reaction of an intermediate dihydrofuran-3-one with 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine. researchgate.net This inverse electron-demand Diels-Alder reaction proceeds through a transition state leading to the construction of the fused pyridazine ring. researchgate.net
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the mechanism and regioselectivity of such cycloaddition reactions. mdpi.com For instance, in the 1,3-dipolar cycloaddition of 1-(propargyl)-pyridinium-3-olate with ethyl propiolate, transition state calculations helped to explain the observed regioselectivity and the formation of different product isomers. mdpi.com The calculations revealed that the reactant with the higher energy HOMO (Highest Occupied Molecular Orbital) acts as the nucleophile, while the one with the lower energy LUMO (Lowest Unoccupied Molecular Orbital) acts as the electrophile. mdpi.com The activation energies of the different possible transition states determine which regioisomers are favored. mdpi.com
In rhodium-catalyzed tandem reactions to form furo[3,4-c]pyridine-1,4-diones, a proposed mechanism involves several key intermediates. rsc.org This complex sequence includes C-H activation, Lossen rearrangement, [4+2] annulation, and lactonization, each with its own set of intermediates and transition states. rsc.org
The annulation reactions of 8-quinolinesulfenyl halides with alkenes to form tetracyclic thiazinoquinolinium derivatives proceed regioselectively. mdpi.com The addition of the sulfur atom occurs exclusively at the β-position of the vinyloxy group of 2,3-dihydrofuran (B140613), indicating a specific orientation in the transition state of the annulation process. mdpi.com
Regioselectivity and Stereochemical Considerations in Furo[2,3-d]pyridazine Ring Formation
Regioselectivity and stereochemistry are critical aspects of furo[2,3-d]pyridazine synthesis, influencing the final structure and properties of the molecule. The regioselectivity of a reaction determines which of two or more possible structural isomers is formed.
In the synthesis of linear and angular pyridazine furocoumarins, the regioselectivity is controlled at different stages. researchgate.net For the angular compound, a regioselective Fries rearrangement of 7-(chloroacetyloxy)coumarin is a key step. researchgate.net For the linear isomer, regioselective Friedel-Crafts chloroacetylation of ethyl 2,4-dimethoxycinnamate directs the formation of the desired intermediate. researchgate.net The subsequent Diels-Alder reaction to form the pyridazine ring also exhibits regioselectivity. researchgate.net
In the multicomponent synthesis of furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives, the observed selectivity arises from the ring closure step. researchgate.net This involves the nucleophilic attack of a primary amino group of the 2,6-diaminopyrimidinone moiety on one of two carbonyl groups. The reduced reactivity of aryl ketones compared to alkyl ketones explains the preferential formation of one regioisomer. researchgate.net
The synthesis of furo[2,3-d]pyrimidines via a three-component reaction of arylglyoxal monohydrates, 1,3-dimethylbarbituric acid, and isocyanides is also regioselective. nih.gov DFT calculations can be used to rationalize the observed regioselectivity by comparing the energies of the transition states leading to the different possible products. mdpi.com
Stereochemical control is also important, particularly when chiral centers are present. While the provided sources focus more on regioselectivity, the principles of stereoselective synthesis would apply to the formation of chiral furo[2,3-d]pyridazine derivatives. The geometry of intermediates and the facial selectivity of attack in cycloaddition and annulation reactions would determine the stereochemical outcome.
Table 2: Factors Influencing Regioselectivity in Furo[2,3-d]pyridazine Synthesis
| Reaction Type | Key Factor | Example |
|---|---|---|
| Friedel-Crafts Acylation | Directing effect of substituents on the aromatic ring | Regioselective chloroacetylation of ethyl 2,4-dimethoxycinnamate researchgate.net |
| Fries Rearrangement | Directing effect of the acyl group | Regioselective rearrangement of 7-(chloroacetyloxy)coumarin researchgate.net |
| Intramolecular Cyclization | Relative reactivity of functional groups | Nucleophilic attack of an amino group on different carbonyls researchgate.net |
| Diels-Alder Reaction | Electronic and steric effects in the transition state | Reaction of dihydrofuran-3-ones with tetrazines researchgate.net |
Theoretical and Computational Approaches to Furo 2,3 D Pyridazine Chemistry
Quantum Chemical Calculations for Structural Insights and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and geometry of molecules like Furo[2,3-d]pyridazin-4-ol. nrel.gov These calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data and predicting chemical behavior. nrel.govresearchgate.net
For instance, DFT calculations have been employed to study the stability of different tautomeric forms of Furo[2,3-d]pyridazine derivatives and to analyze the distribution of electron density, which helps in identifying the most reactive sites for electrophilic or nucleophilic attack. nrel.govamazonaws.com The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide valuable information about the molecule's ability to donate or accept electrons, thus predicting its reactivity in various chemical reactions. researchgate.net
Table 1: Representative Quantum Chemical Methods and Their Applications
| Computational Method | Basis Set | Properties Calculated | Application |
| Density Functional Theory (DFT) | 6-311++G(d,p) | Optimized geometry, Mulliken charges, HOMO/LUMO energies, NMR chemical shifts | Structural analysis, reactivity prediction, spectral interpretation researchgate.net |
| M06-2X | def2-TZVP | Geometries, enthalpies, Gibbs free energy, spin densities | Thermodynamic and kinetic analysis of radical reactions nrel.gov |
| PM3 Semi-empirical | - | Free energies of protonation | Prediction of regioselectivity in electrophilic aromatic substitution amazonaws.com |
These computational methods have been instrumental in rationalizing the outcomes of chemical reactions and in designing new synthetic pathways. rsc.org
Molecular Modeling for Ligand-Scaffold Interactions
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are essential for understanding how Furo[2,3-d]pyridazine-based molecules interact with biological targets. researchgate.netnih.gov While direct studies on this compound might be limited, the principles derived from related Furo[2,3-d]pyrimidine (B11772683) systems are highly applicable. These fused heterocyclic systems are recognized as bioisosteres of purines and have shown a wide range of biological activities. researchgate.netwindows.net
Molecular docking studies predict the preferred binding orientation of a ligand within the active site of a protein, providing insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netimtm.cz For example, docking studies on Furo[2,3-d]pyrimidine derivatives have been used to understand their inhibitory activity against various kinases. imtm.cznih.gov
MD simulations further refine these static pictures by providing a dynamic view of the ligand-receptor complex over time, allowing for the assessment of binding stability and the energetic contributions of different interactions. researchgate.net The binding free energies calculated from these simulations, often using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), help in ranking potential drug candidates. researchgate.net
Table 2: Key Interaction Data from Molecular Docking Studies of Related Furo[2,3-d]pyrimidine Systems
| Target Protein | Ligand (Furo[2,3-d]pyrimidine derivative) | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |
| Tyrosinase (mTYR) | Compound 4b | Not specified | -19.37 (MM/PBSA) | researchgate.net |
| FLT3 Kinase | Compound 49 | Not specified | Not specified | imtm.cz |
| SARS-CoV-2 MPro | Compound 4g | Not specified | -8.5 | nih.gov |
These computational approaches are invaluable in the early stages of drug discovery for identifying and optimizing lead compounds based on the Furo[2,3-d]pyridazine scaffold. nih.govwindows.net
Prediction of Chemical Behavior and Reaction Pathways
Theoretical calculations are not only used to understand static molecular properties but also to predict the course of chemical reactions. rsc.org By calculating the energies of reactants, transition states, and products, computational chemists can map out the entire reaction pathway and determine the most likely mechanism. rsc.orgmdpi.com
For example, the regioselectivity of electrophilic substitution reactions on the Furo[2,3-d]pyridazine ring system can be predicted by calculating the relative energies of the possible intermediates. amazonaws.com The RegioSQM method, which uses semi-empirical calculations to determine the most favorable protonation sites, has been successfully applied to predict the outcome of halogenation reactions on various heteroaromatic systems. amazonaws.com
Furthermore, computational studies can elucidate the mechanism of complex multi-step syntheses. For instance, the formation of Furo[2,3-d]pyrimidines through a one-pot, three-component reaction has been investigated using computational methods to understand the probable reaction sequence, involving steps like Michael addition and intramolecular heteroannulation. nih.gov DFT calculations have also been used to explain the regioselectivity observed in 1,3-dipolar cycloaddition reactions leading to the formation of related furo-pyridine systems. mdpi.com These theoretical investigations provide a deeper understanding of the reaction mechanisms and can guide the optimization of reaction conditions to improve yields and selectivity. rsc.org
Structure Reactivity Relationship Srr and Molecular Design Principles for Furo 2,3 D Pyridazin 4 Ol Frameworks
Influence of Substituent Effects on Reactivity and Selectivity in Pyridazinone Systems
The reactivity and regioselectivity of the pyridazinone core, the foundational six-membered ring of Furo[2,3-d]pyridazin-4-ol, are highly susceptible to the electronic nature and position of its substituents. These substituents can either activate or deactivate the ring towards electrophilic or nucleophilic attack and direct the reaction to a specific position.
The pyridazine (B1198779) nucleus is an electron-deficient system, which generally makes it prone to nucleophilic substitution reactions. researchgate.netboyer-research.com The presence of electron-withdrawing groups further enhances this reactivity. Conversely, electron-donating groups can increase the electron density of the ring, potentially favoring electrophilic substitution, although such reactions are less common for this heterocyclic system. researchgate.netlibretexts.org
The regioselectivity of nucleophilic substitution on the pyridazinone ring is a critical aspect influenced by the existing substituents. For instance, in 3,6-dichloropyridazine-4-carboxamide, the site of nucleophilic attack can be controlled by the reaction conditions, leading to substitution at either the C-3 or C-6 position. Similarly, in 4,5,6-trifluoropyridazin-3(2H)-one, nucleophilic attack by amines preferentially occurs at the 4-position. researchgate.net The interplay of steric and electronic effects of the substituents governs the preferred site of reaction.
| Pyridazinone Derivative | Nucleophile | Reaction Conditions | Major Product(s) | Reference |
|---|---|---|---|---|
| 3,6-dichloro-N-methyl-N-phenylpyridazine-4-carboxamide | Methanol | - | Substitution at C-3 or C-6 depending on conditions | researchgate.net |
| 4,5,6-trifluoropyridazin-3(2H)-one | Primary and secondary amines (e.g., butylamine, morpholine) | - | Substitution at the 4-position | researchgate.net |
| 4,5-dihalo-3(2H)-pyridazinone | Various nucleophiles | - | Dependent on halogen and nucleophile | libretexts.org |
While electrophilic substitution on the pyridazine ring is generally difficult due to its electron-deficient nature, the presence of activating groups can facilitate such reactions. researchgate.net For example, nitration of the pyridazine ring has been achieved when suitable activating groups are present. researchgate.net The position of electrophilic attack will be directed by the activating substituent to the available electron-rich positions of the ring.
Rational Design Principles for Modifying Furo[2,3-d]pyridazine Scaffolds
The rational design of Furo[2,3-d]pyridazine derivatives with specific biological activities, such as kinase inhibition, relies on a deep understanding of their structure-activity relationships (SAR). nih.govimtm.cz Although specific SAR studies on this compound are limited, principles can be extrapolated from closely related fused heterocyclic systems like furo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyridazinones. nih.govlookchem.com
Key principles for modifying the Furo[2,3-d]pyridazine scaffold include:
Modification of the Pyridazinone Ring: The pyridazinone moiety can form crucial hydrogen bonds with biological targets. Alterations to this ring, such as replacing the carbonyl group, can significantly impact binding affinity and activity. nih.gov
Substitution on the Furan (B31954) Ring: The furan portion of the scaffold often extends into hydrophobic pockets of target proteins. Introducing various substituents on the furan ring can modulate potency and selectivity. For instance, in a series of pyrazolo[3,4-d]pyridazinone-based FGFR inhibitors, substitution on the fused benzofuran (B130515) ring had a significant effect on inhibitory activity. nih.gov
Introduction of Substituents at Various Positions: The Furo[2,3-d]pyridazine scaffold offers multiple positions for substitution. A systematic exploration of substituents at these positions allows for the fine-tuning of physicochemical properties and biological activity. For example, in a series of 4-acylamino-6-arylfuro[2,3-d]pyrimidines, modifications at the 4- and 6-positions led to potent and selective GSK-3β inhibitors. lookchem.com
| Scaffold | Target | Key Structural Modifications | Impact on Activity | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyridazinone | FGFR1 | Replacement of the pyridazinone moiety with a pyridazin ring or carbohydrazide (B1668358) group. | Decreased inhibitory activity. | nih.gov |
| Pyrazolo[3,4-d]pyridazinone | FGFR1 | Replacement of the fused benzofuran moiety with benzothiophene, benzene, or furan. | Dramatically reduced potency. | nih.gov |
| Furo[2,3-d]pyrimidine | GSK-3β | Introduction of a cyclopentyl group at the 4-N-acyl position. | 10-fold increase in potency compared to other cycloalkyl analogues. | lookchem.com |
| Furo[2,3-d]pyrimidine | GSK-3β | Replacement of a p-methoxyphenyl group at the 6-position with an unsubstituted phenyl group. | Improved potency. | lookchem.com |
Heterocyclic Ring Fusion Impact on Molecular Properties
The fusion also imparts a more rigid and planar structure compared to two separate, freely rotating rings. This planarity can be crucial for effective interaction with biological targets, such as insertion into the active sites of enzymes.
| Compound | Molecular Weight (g/mol) | LogP (predicted) | Topological Polar Surface Area (Ų) | Key Structural Difference |
|---|---|---|---|---|
| Furo[2,3-b]pyridine | 119.12 | 1.44 | 26.03 | Quinoline analogue |
| Furo[3,2-b]pyridine | 119.12 | 1.44 | 26.03 | Quinoline analogue |
| Furo[2,3-c]pyridine | 119.12 | - | - | Isoquinoline analogue |
| Furo[3,2-c]pyridine | 119.12 | - | - | Isoquinoline analogue |
The data for Furo[2,3-d]pyridazine is not explicitly available in the provided search results, but the table illustrates how the fusion topology influences the properties of the resulting isomers.
Advanced Characterization Techniques for Furo 2,3 D Pyridazin 4 Ol Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the solution-state structure of furo[2,3-d]pyridazin-4-ol derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can piece together the molecular puzzle.
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. For a typical this compound, the protons on the furan (B31954) and pyridazine (B1198779) rings exhibit characteristic chemical shifts. For instance, the protons H-2 and H-3 on the furan ring, and H-5 and H-7 on the pyridazine ring, resonate at specific frequencies that are influenced by their neighboring atoms and functional groups.
¹³C NMR spectroscopy complements the proton data by providing a map of the carbon skeleton. Each unique carbon atom in the this compound core gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. For example, the carbonyl carbon (C-4) will have a significantly different chemical shift compared to the carbons in the aromatic furan and pyridazine rings.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity. COSY reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule. HSQC correlates proton signals with the carbon atoms to which they are directly attached, providing a clear link between the ¹H and ¹³C spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 7.15 (d, J = 2.4 Hz) | 123.5 |
| 3 | 6.80 (d, J = 2.4 Hz) | 108.2 |
| 4 | - | 158.9 |
| 4a | - | 145.1 |
| 5 | 8.20 (s) | 135.7 |
| 7 | 7.95 (s) | 130.4 |
| 7a | - | 150.6 |
Note: Data is representative and can vary based on substituents and solvent.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of a molecule's molecular formula.
For a this compound derivative, HRMS analysis would involve ionizing the molecule, often using techniques like electrospray ionization (ESI), and then measuring the exact mass of the resulting molecular ion (e.g., [M+H]⁺ or [M-H]⁻). This experimentally determined mass is then compared to the theoretical mass calculated for all possible molecular formulas within a certain mass range. A close match between the experimental and theoretical mass provides strong evidence for the proposed molecular formula.
For example, if the experimentally measured mass of the protonated molecule is 137.0351, this would correspond to the molecular formula C₆H₅N₂O₂, which has a calculated exact mass of 137.0346. The small mass difference, typically in the parts-per-million (ppm) range, validates the elemental composition of the parent this compound.
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z | Found m/z |
| [M+H]⁺ | C₆H₅N₂O₂ | 137.0346 | 137.0351 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.
In the context of this compound, the IR spectrum would display characteristic absorption bands that signal the presence of key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group at the 4-position, especially if the molecule exists in its enol tautomeric form. The C=O stretching vibration of the lactam form would typically appear as a strong absorption in the range of 1680-1650 cm⁻¹.
Furthermore, C-H stretching vibrations of the aromatic rings would be observed around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused ring system would give rise to absorptions in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring would also have a characteristic absorption, usually in the 1250-1050 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretch (enol form) | 3400-3200 (broad) |
| C=O | Stretch (lactam form) | 1680-1650 (strong) |
| Aromatic C-H | Stretch | 3100-3000 |
| C=C / C=N | Stretch | 1600-1450 |
| C-O-C | Stretch | 1250-1050 |
X-ray Crystallography for Definitive Solid-State Structural Elucidation
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive picture of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays can be mathematically decoded to generate a detailed electron density map of the molecule, from which the precise positions of all atoms can be determined.
For a this compound derivative, a successful X-ray crystallographic analysis would provide a wealth of information, including:
Unambiguous confirmation of the atomic connectivity , verifying the furo[2,3-d]pyridazine core structure.
Precise bond lengths and bond angles , offering insights into the electronic nature of the bonds (e.g., the degree of aromaticity and bond delocalization).
Tautomeric form determination , definitively showing whether the molecule exists as the -ol or the -one tautomer in the solid state.
Intermolecular interactions , such as hydrogen bonding and π-stacking, which govern the crystal packing and can influence the physical properties of the compound.
The resulting crystal structure provides the ultimate proof of structure, resolving any ambiguities that may remain after analysis by other spectroscopic methods.
Emerging Research Directions and Future Prospects for Furo 2,3 D Pyridazin 4 Ol
Innovations in Green Chemistry Protocols for Synthesis
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of Furo[2,3-d]pyridazin-4-ol and its derivatives is an area ripe for the application of these principles. Innovations in this domain are focused on minimizing waste, reducing energy consumption, and utilizing less hazardous substances. core.ac.uk
Recent advancements in the synthesis of related heterocyclic compounds, such as furo[2,3-d]pyrimidines, have highlighted the potential of eco-friendly methods. researchgate.net These approaches are highly translatable to the synthesis of this compound. Key green chemistry protocols that hold promise include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. The use of microwave irradiation for the synthesis of various N-heterocycles is well-documented and represents a significant step towards more energy-efficient chemical production.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. This method offers a low-cost, environmentally friendly alternative to conventional heating.
Use of Greener Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a cornerstone of green chemistry. The synthesis of pyridazine (B1198779) derivatives has been successfully demonstrated in ionic liquids, which can also act as catalysts, simplifying the reaction process.
Catalytic Approaches: The development of highly efficient and reusable catalysts can minimize waste and improve the atom economy of synthetic routes. This includes the use of solid-supported catalysts and biocatalysts.
| Green Chemistry Protocol | Potential Advantages | Relevance to this compound Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Applicable to cyclization and condensation steps in the formation of the furo-pyridazine core. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions, reduced energy input. | Can facilitate key bond-forming reactions in the synthesis of the heterocyclic scaffold. |
| Use of Ionic Liquids | Low volatility, potential for recyclability, can act as both solvent and catalyst. | Offers a safer alternative to traditional organic solvents for the synthesis of pyridazine derivatives. |
| Heterogeneous Catalysis | Ease of catalyst separation and reuse, reduced waste generation. | Can be employed in various steps, including C-C and C-N bond formation, to improve sustainability. |
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
Beyond green chemistry, the quest for greater efficiency in chemical synthesis is driving the exploration of novel synthetic methodologies. For this compound, these new approaches could offer access to a wider range of derivatives with improved yields and fewer synthetic steps.
Multi-component Reactions (MCRs): MCRs are one-pot reactions in which three or more starting materials react to form a single product, incorporating most of the atoms of the reactants. This approach is highly atom-economical and can rapidly generate molecular complexity. An expeditious multi-component reaction has been reported for the synthesis of tetrasubstituted furo[2,3-d]pyridazin-4(5H)-ones, demonstrating the power of this strategy. researchgate.net The development of new MCRs for this compound would be a significant advancement.
Tandem and Domino Reactions: These reactions involve a sequence of intramolecular transformations, where the subsequent reaction is a consequence of the functionality generated in the previous step. A tandem Sonogashira coupling-cycloisomerization has been used for the synthesis of the furo[2,3-c]pyridazine ring system, a strategy that could be adapted for the this compound isomer.
Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally diverse small molecules. Applying DOS principles to the Furo[2,3-d]pyridazine scaffold would enable the rapid generation of a wide array of derivatives for biological screening.
| Methodology | Key Features | Potential Impact on this compound Synthesis |
|---|---|---|
| Multi-component Reactions (MCRs) | One-pot synthesis, high atom economy, rapid generation of complexity. | Efficient access to a diverse range of substituted this compound derivatives. |
| Tandem Catalysis | Sequential reactions in a single pot, increased efficiency. | Streamlined synthesis of the core scaffold and its analogues. |
| Diversity-Oriented Synthesis (DOS) | Systematic generation of structurally diverse compound libraries. | Facilitates the exploration of the chemical space around the Furo[2,3-d]pyridazine core for various applications. |
Development of Advanced Computational Models for Scaffold Optimization
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, advanced computational models can guide the optimization of the scaffold for specific biological targets or material properties.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to establish a correlation between the structural features of this compound derivatives and their biological activity. Such models have been successfully applied to pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles to understand their fungicidal activity. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. Molecular docking studies on pyridazine derivatives have provided insights into their binding modes with biological targets like COX-2 and EGFR. rsc.orgnih.gov These methods can be used to design this compound derivatives with enhanced affinity and selectivity for specific enzymes or receptors.
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed picture of the dynamic behavior of molecules over time. For this compound derivatives, MD simulations can be used to assess the stability of ligand-protein complexes and to understand the molecular basis of their interactions. Such simulations have been employed to study the interaction of novel furo[2,3-d]pyrimidine (B11772683) derivatives with PI3K/AKT enzymes. rsc.orgnih.gov
| Computational Model | Application | Potential Benefit for this compound Research |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity based on molecular fields. | Guiding the design of derivatives with improved potency and selectivity. |
| Molecular Docking | Predicting the binding mode of a ligand to a receptor. | Rational design of inhibitors for specific biological targets. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecular systems. | Understanding the stability and dynamics of ligand-receptor interactions. |
Investigation of Unique Chemical Transformations and Derivatizations
The exploration of novel chemical transformations and derivatizations of the this compound core is crucial for expanding its chemical space and unlocking its full potential. The reactivity of the scaffold can be predicted based on related heterocyclic systems.
An efficient preparation of furo[2,3-d]pyridazin-4(5H)-one and its N-substituted derivatives has been reported starting from methyl 2-methylfuran-3-carboxylate. researchgate.net This multi-step synthesis involves the conversion of the methyl group to an aldehyde, condensation with hydrazine (B178648) derivatives, hydrolysis of the ester, and subsequent cyclization. researchgate.net This provides a foundational route for accessing the core structure and its N-substituted analogs. researchgate.net
Further derivatization can be envisioned at several positions:
N-Substitution: The nitrogen atom in the pyridazinone ring is a prime site for substitution, allowing for the introduction of a wide variety of functional groups to modulate the compound's properties.
Functionalization of the Furan (B31954) Ring: The furan portion of the scaffold can also be a target for derivatization, enabling the introduction of substituents that can interact with specific biological targets.
Functionalization of the Pyridazine Ring: The pyridazine ring offers additional sites for modification, which could be exploited to fine-tune the electronic and steric properties of the molecule.
The synthesis of related furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling reactions provides a blueprint for how the this compound core could be functionalized to allow for the attachment of various molecular fragments. nih.gov
| Position of Derivatization | Potential Functional Groups | Purpose of Derivatization |
|---|---|---|
| N-5 of Pyridazinone Ring | Alkyl, aryl, acyl groups | Modulate solubility, lipophilicity, and biological activity. |
| Furan Ring | Halogens, nitro groups, amino groups | Introduce new interaction points for biological targets. |
| Pyridazine Ring | Aryl, heteroaryl groups via cross-coupling | Expand the structural diversity and explore structure-activity relationships. |
Role of Furo[2,3-d]pyridazine in Addressing Complex Chemical Challenges
The Furo[2,3-d]pyridazine scaffold, and specifically this compound, holds significant promise for addressing a variety of complex chemical challenges, particularly in the fields of medicinal chemistry and materials science. The fusion of the electron-rich furan ring with the electron-deficient pyridazine ring creates a unique electronic environment that can be exploited for various applications.
In medicinal chemistry, pyridazine and its fused derivatives are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets. mdpi.com Derivatives of the closely related furo[2,3-d]pyrimidine scaffold have shown potent activity as anticancer agents, including as PI3K/AKT dual inhibitors. rsc.orgnih.gov This suggests that this compound could serve as a valuable template for the design of new therapeutic agents, particularly in oncology. The ability to readily derivatize the core structure allows for the fine-tuning of its pharmacological properties.
Beyond medicine, the unique photophysical properties that can arise from such fused heterocyclic systems suggest potential applications in materials science, for example, as organic light-emitting diodes (OLEDs) or fluorescent probes. The exploration of these applications is a promising avenue for future research.
Q & A
Q. How to design eco-friendly synthetic routes for this compound derivatives?
Q. What multidisciplinary approaches integrate this compound’s synthetic chemistry with translational research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
